molecular formula C10H15NO3S2 B326569 1-(Diethylamino)-4-sulfosulfanylbenzene

1-(Diethylamino)-4-sulfosulfanylbenzene

Cat. No.: B326569
M. Wt: 261.4 g/mol
InChI Key: BSCUBEPIPZPMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)-4-sulfosulfanylbenzene is an aromatic compound featuring a benzene ring substituted with a diethylamino (-N(C₂H₅)₂) group at position 1 and a sulfosulfanyl (-S-SO₃H or related) moiety at position 4. The diethylamino group is known to influence basicity and electrochemical behavior, while the sulfosulfanyl group may confer unique solubility, redox, or biological properties compared to other sulfur-containing analogs .

Properties

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

1-(diethylamino)-4-sulfosulfanylbenzene

InChI

InChI=1S/C10H15NO3S2/c1-3-11(4-2)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

BSCUBEPIPZPMGN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)SS(=O)(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Basicity and Electrochemical Properties of Diethylamino-Substituted Compounds
Compound Basicity (pKa in MeCN) Redox Mechanism Key Functional Groups Reference
1-(Diethylamino)anthraquinone Highest among analogs ECE (water-dependent) Diethylamino, ketone
1-Aminoanthraquinone Moderate EE (two-step) Primary amino, ketone
Target Compound (Inferred) Likely high Potential ECE Diethylamino, sulfosulfanyl

Research Findings and Discussion

  • Basicity and Electrochemistry: The diethylamino group in the target compound is expected to increase basicity relative to primary or secondary amino analogs, as seen in anthraquinones .
  • Biological Potential: While diethylamino groups in indolinones enhance cytostatic activity , the sulfosulfanyl moiety’s electronegativity and size could either improve target binding or reduce membrane permeability compared to thioamides.
  • Safety Considerations : Despite structural parallels to V-series agents, the absence of phosphate esters and presence of sulfonic acid likely mitigate acute toxicity. However, rigorous ecotoxicological studies are warranted .

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